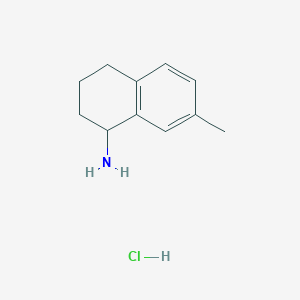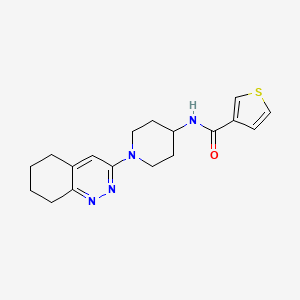![molecular formula C24H32N4O3S B2686491 N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 2097937-59-0](/img/structure/B2686491.png)
N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to the one you provided are typically synthesized by coupling reactions between amines and carboxylic acids . They often contain an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a key component of many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of similar compounds is typically determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), infrared (IR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the formation of an amide bond between an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined by various analytical techniques, including NMR, UV-Vis, IR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
- Naproxen , a nonsteroidal anti-inflammatory drug (NSAID), is structurally related to this compound. Naproxen is used to treat pain, inflammatory diseases (such as rheumatoid arthritis), and fever. It inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects .
- Ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, potentially reducing severe respiratory mortality associated with COVID-19 .
- Tryptamine, a biogenic amine, plays a fundamental role in the human body. Its natural derivatives regulate processes within the central nervous system, including sleep, cognition, memory, and behavior .
Anti-Inflammatory and Analgesic Effects
Hybrid Molecules for Antiviral Activity
Neuromodulation and Behavior
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-27-12-14-28(15-13-27)24(22-17-25-23-6-4-3-5-21(22)23)18-26-32(29,30)16-11-19-7-9-20(31-2)10-8-19/h3-10,17,24-26H,11-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEBVIYTBJQJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686408.png)
![N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2686411.png)
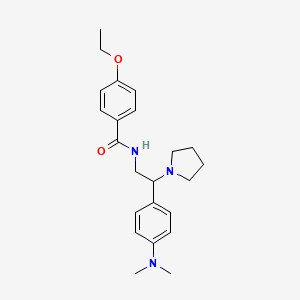
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/no-structure.png)
![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2686418.png)
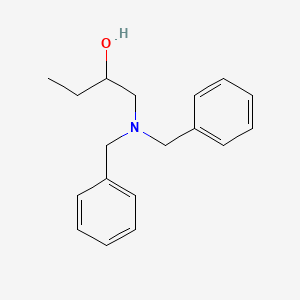
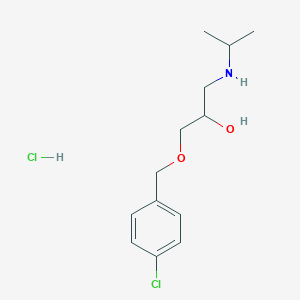
![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2686422.png)

![2-Methyl-4-[2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2686424.png)
